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Compound of Interest

Compound Name: Motretinide

Cat. No.: B1638058 Get Quote

Introduction
Motretinide is a synthetic, aromatic analog of retinoic acid, belonging to the second generation

of retinoids. It has been investigated primarily for its potential applications in dermatology,

particularly in the treatment of acne vulgaris. Like other retinoids, Motretinide's biological

effects are mediated through its interaction with nuclear retinoic acid receptors, leading to the

modulation of gene expression involved in cellular proliferation and differentiation. This

technical guide provides a comprehensive overview of Motretinide's chemical properties,

mechanism of action, and relevant experimental protocols for research and development

professionals.

Chemical Properties of Motretinide
The fundamental chemical and physical properties of Motretinide are summarized in the table

below.
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Property Value

CAS Number 56281-36-8

Molecular Formula C23H31NO2

Molecular Weight 353.50 g/mol

IUPAC Name

(2E,4E,6E,8E)-N-ethyl-9-(4-methoxy-2,3,6-

trimethylphenyl)-3,7-dimethylnona-2,4,6,8-

tetraenamide

Synonyms Ro 11-1430, Tasmaderm

Melting Point 179-180 °C

Appearance Crystals (from ethanol)

Mechanism of Action
Motretinide exerts its effects by functioning as an agonist for Retinoic Acid Receptors (RARs).

The binding of Motretinide to RARs initiates a cascade of molecular events that ultimately

alters the transcription of target genes.

Upon entering the cell, Motretinide translocates to the nucleus and binds to RARs. These

receptors exist as heterodimers with Retinoid X Receptors (RXRs). In the absence of a ligand,

the RAR-RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid

Response Elements (RAREs) in the promoter regions of target genes, and is associated with

corepressor proteins, which inhibit gene transcription.

The binding of Motretinide to the RAR subunit induces a conformational change in the

receptor complex. This change leads to the dissociation of corepressors and the recruitment of

coactivator proteins. The coactivator complex then promotes the transcription of genes that

regulate key cellular processes, including:

Cellular Differentiation: Normalizes the abnormal follicular epithelial differentiation that

contributes to the formation of comedones in acne.
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Cellular Proliferation: Reduces the proliferation of keratinocytes, which can help to prevent

the blockage of pores.

Inflammation: Modulates the expression of inflammatory mediators, thereby reducing the

inflammation associated with acne lesions.

The signaling pathway for Motretinide is illustrated in the diagram below.
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Figure 1. Motretinide Signaling Pathway.

Quantitative Data
Specific quantitative data for Motretinide, such as receptor binding affinities and clinical

efficacy in terms of lesion reduction percentages, are not readily available in the published

literature. However, data for other retinoids can provide a valuable frame of reference for

researchers.
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Receptor Binding Affinities of Representative Retinoids
The following table presents the dissociation constants (Kd) for the natural retinoids, all-trans

retinoic acid (ATRA) and 9-cis retinoic acid, with RAR and RXR subtypes. Motretinide, as an

RAR agonist, would be expected to exhibit high affinity for RARs.

Ligand Receptor Subtype
Dissociation Constant (Kd)
(nM)

All-trans Retinoic Acid (ATRA) RARα, RARβ, RARγ 0.2 - 0.7

RXRα, RXRβ, RXRγ No significant binding

9-cis Retinoic Acid RARα, RARβ, RARγ 0.2 - 0.7

RXRα 15.7

RXRβ 18.3

RXRγ 14.1

Data compiled from studies on endogenous retinoids.[1]

Representative Clinical Efficacy of Topical Retinoids in
Acne Vulgaris
The table below summarizes typical efficacy data from clinical trials of other topical retinoids in

the treatment of moderate acne, which can serve as a benchmark for evaluating Motretinide.

Retinoid
(Concentration)

Duration of
Treatment

Mean % Reduction
in Inflammatory
Lesions

Mean % Reduction
in Non-
inflammatory
Lesions

Tretinoin (0.05% gel) 12 weeks ~38% ~34%

Tretinoin (0.04% gel

microsphere)
12 weeks 38.2% 33.6%
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Data is representative of typical outcomes for topical retinoids in clinical trials.[2][3]

Experimental Protocols
Synthesis of Motretinide
A detailed, step-by-step synthesis protocol for Motretinide is proprietary and can be found in

the patents filed by Hoffmann-La Roche (DE 2414619 and US 4215215).[4] The general

synthetic route involves the condensation of a trimethylmethoxyphenyl-substituted

phosphonate with a suitable unsaturated aldehyde or ketone, followed by amidation to yield the

final Motretinide product. A workflow for a plausible laboratory synthesis is outlined below.
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Starting Materials:
- Trimethylmethoxyphenyl derivative

- Phosphonate reagent
- Unsaturated aldehyde/ketone
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Figure 2. General Workflow for Motretinide Synthesis.

In Vitro Anti-Acne Activity Assay (Well Diffusion Method)
This protocol is designed to assess the antibacterial activity of Motretinide against common

acne-associated bacteria.

1. Materials and Reagents:
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Motretinide

Propionibacterium acnes (e.g., ATCC 6919)

Staphylococcus epidermidis (e.g., ATCC 12228)

Appropriate bacterial growth medium (e.g., Tryptic Soy Agar/Broth for S. epidermidis,

Reinforced Clostridial Medium for P. acnes)

Sterile petri dishes

Sterile 6 mm cork borer

Solvent for Motretinide (e.g., DMSO)

Positive control (e.g., Clindamycin solution)

Negative control (solvent alone)

Incubator (aerobic for S. epidermidis, anaerobic for P. acnes)

2. Procedure:

Prepare a stock solution of Motretinide in the chosen solvent. Create serial dilutions to test

a range of concentrations.

Culture the bacterial strains in their respective broths to achieve a standardized turbidity

(e.g., 0.5 McFarland standard).

Prepare agar plates by pouring the appropriate molten agar into sterile petri dishes and

allowing them to solidify.

Evenly spread the bacterial inoculum onto the surface of the agar plates using a sterile

swab.

Using a sterile 6 mm cork borer, create wells in the agar.
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Pipette a fixed volume (e.g., 50 µL) of the different concentrations of Motretinide solution,

the positive control, and the negative control into separate wells.

Allow the plates to stand for a period (e.g., 30 minutes) to allow for diffusion of the

compounds into the agar.

Incubate the S. epidermidis plates aerobically at 37°C for 24 hours.

Incubate the P. acnes plates under anaerobic conditions at 37°C for 48-72 hours.

After incubation, measure the diameter of the zone of inhibition (the clear area around the

well where bacterial growth is inhibited) in millimeters.

Keratinocyte Proliferation Assay (MTT Assay)
This protocol assesses the effect of Motretinide on the proliferation of human keratinocytes.

1. Materials and Reagents:

Motretinide

Human keratinocyte cell line (e.g., HaCaT)

Keratinocyte growth medium (e.g., DMEM with appropriate supplements)

Fetal Bovine Serum (FBS)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

2. Procedure:

Seed HaCaT cells into a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow

them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
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Prepare various concentrations of Motretinide in the cell culture medium.

Remove the old medium from the wells and replace it with the medium containing different

concentrations of Motretinide. Include wells with medium alone as a negative control.

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

At the end of the incubation period, add a specific volume of MTT solution to each well and

incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into

formazan crystals.

Remove the medium containing MTT and add the solubilization buffer to each well to

dissolve the formazan crystals.

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Calculate the percentage of cell viability for each concentration of Motretinide relative to the

untreated control cells. This data can be used to determine the IC50 value (the concentration

of Motretinide that inhibits 50% of cell proliferation).

Conclusion
Motretinide is a second-generation retinoid with a well-understood mechanism of action

centered on the modulation of gene expression through retinoic acid receptors. While specific

quantitative data on its receptor binding affinity and clinical efficacy are limited in publicly

accessible literature, its profile as a topical anti-acne agent can be inferred from the extensive

data available for other retinoids. The experimental protocols provided in this guide offer a

framework for researchers to further investigate the biological activities and potential

therapeutic applications of Motretinide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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